molecular formula C13H8ClF3S B7994839 1,3-Difluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene CAS No. 1443352-09-7

1,3-Difluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7994839
CAS No.: 1443352-09-7
M. Wt: 288.72 g/mol
InChI Key: AZIBZVMSQWONJS-UHFFFAOYSA-N
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Description

This compound features a central benzene ring substituted with two fluorine atoms at the 1- and 3-positions and a sulfanylmethyl group at the 4-position. The sulfanylmethyl group is further bonded to a 3-chloro-4-fluorophenyl ring, introducing additional halogenation.

Properties

IUPAC Name

1-[(3-chloro-4-fluorophenyl)sulfanylmethyl]-2,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3S/c14-11-6-10(3-4-12(11)16)18-7-8-1-2-9(15)5-13(8)17/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIBZVMSQWONJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CSC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901170093
Record name Benzene, 2-chloro-4-[[(2,4-difluorophenyl)methyl]thio]-1-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901170093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443352-09-7
Record name Benzene, 2-chloro-4-[[(2,4-difluorophenyl)methyl]thio]-1-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443352-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-chloro-4-[[(2,4-difluorophenyl)methyl]thio]-1-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901170093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Difluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene typically involves the reaction of 1,3-difluorobenzene with 3-chloro-4-fluorobenzenethiol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the thiol group attacks the fluorinated benzene ring, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove halogen atoms or to modify the aromatic ring.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are often used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated products or modified aromatic rings.

    Substitution: Compounds with new functional groups replacing the halogens.

Scientific Research Applications

1,3-Difluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: In the study of enzyme interactions and as a probe for biochemical assays.

    Industry: Used in the development of advanced materials and as an intermediate in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-Difluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogenated aromatic structure allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The sulfur atom in the compound can also participate in redox reactions, further influencing its biological activity.

Comparison with Similar Compounds

Structural Analogues from Patent Literature

Several compounds in European Patent EP 4 374 877 A2 share structural motifs with the target compound. For example:

  • 6-[[2,3-Difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]methyl]-... (Example 13, ): This compound has a difluorinated benzene core but replaces the sulfanylmethyl group with an ethoxy-aminoethyl chain.
  • (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-... (): Features a morpholine-substituted ethoxy group instead of sulfanylmethyl. The morpholine ring introduces rigidity and polarity, which could influence bioavailability in pharmaceutical applications .

Key Structural Differences:

Feature Target Compound Example 13 (EP 4374877) Compound
Core Substituents 1,3-diF; sulfanylmethyl 2,3-diF; ethoxy-aminoethyl Difluoro; morpholinyl-ethoxy
Halogenation Cl, F on phenyl ring None on side chain None
Functional Groups Sulfur bridge Ether and tertiary amine Ether and morpholine

Comparison with 1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene ()

This compound shares a sulfanylmethyl-bridged benzene structure but differs in substitution:

  • Substituents: A single fluorine at position 2 and a trifluoromethyl group at position 3.
  • Applications: Used in materials science and as a research chemical. The trifluoromethyl group may improve hydrophobicity compared to the target compound’s chloro-fluorophenyl group .

Physicochemical and Reactivity Trends

Electronic Effects

  • Lumping Strategy (): Compounds with similar halogenation and sulfur bridges may exhibit comparable degradation pathways or reactivity, allowing them to be grouped in environmental or metabolic studies .

Solubility and Stability

  • Sulfanylmethyl vs. Ether Bridges: Sulfur bridges (as in the target compound) are more polarizable than ethers but less stable under oxidative conditions. Compounds with ether-amino chains () may have higher aqueous solubility .

Biological Activity

1,3-Difluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is a synthetic organic compound with significant potential in various biological applications. This article delves into its biological activity, exploring its mechanisms, effects on various biological systems, and relevant research findings.

  • Molecular Formula : C14H12ClF2S
  • Molecular Weight : 331.8 g/mol
  • IUPAC Name : N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogen atoms enhances its binding affinity and specificity, influencing various biological pathways.

Biological Activity Overview

  • Antitumor Activity :
    • Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds with thiazole rings have shown IC50 values less than that of standard drugs like doxorubicin in Jurkat and A-431 cell lines . The presence of electron-donating groups in the phenyl ring may enhance this activity.
  • Antimicrobial Properties :
    • The compound has demonstrated antibacterial efficacy against both Gram-positive and Gram-negative bacteria. Studies indicate that derivatives with electron-withdrawing groups can exhibit potent antimicrobial activity .
  • Enzyme Inhibition :
    • The compound has been studied for its potential to inhibit various enzymes involved in metabolic pathways. For example, certain derivatives have shown promising results as inhibitors of carbonic anhydrase (CA) enzymes, which are crucial in maintaining acid-base balance in biological systems .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 Values (µg/mL)Reference
AntitumorJurkat, A-431< 1.61
AntibacterialVarious Gram-positive/negativeMIC 93.7 - 46.9
Enzyme InhibitionCarbonic AnhydrasePotent Inhibitor

Case Study: Antitumor Activity

A study focused on the structure-activity relationship (SAR) of thiazole derivatives indicated that the incorporation of halogenated phenyl groups significantly increased cytotoxicity against cancer cell lines. For instance, compounds similar to this compound were observed to interact predominantly through hydrophobic contacts with target proteins .

Case Study: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of various halogenated compounds, including derivatives of this compound. Results showed that these compounds exhibited effective inhibition against multi-drug resistant strains, highlighting their potential as new therapeutic agents in combating bacterial infections .

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